Poly(dimethylamine-CO-epichlorohydrin)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is commonly used as a primary flocculant and charge neutralization agent in liquid-solid separation processes. This compound is also utilized in water treatment, paper manufacturing, and as a non-foaming algaecide in swimming pools and industrial cooling waters.

Preparation Methods

Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine. The reaction typically involves the following steps:

Reaction of Epichlorohydrin with Dimethylamine: The reaction is carried out in an aqueous medium at a controlled temperature. The molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature are critical parameters that influence the polymerization process.

Polymerization: The polymerization process results in the formation of a cationic polyamine polymer with varying molecular weights.

Chemical Reactions Analysis

Poly(dimethylamine-CO-epichlorohydrin) undergoes several types of chemical reactions:

Substitution Reactions: The polymer can react with various nucleophiles, leading to the substitution of the epichlorohydrin moiety.

Oxidation and Reduction: The polymer can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The polymer can hydrolyze under acidic or basic conditions, leading to the formation of smaller fragments.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications:

Water Treatment: It is used as a coagulant and flocculant in water and wastewater treatment processes.

Paper Manufacturing: The polymer is used as a retention aid and drainage aid in the paper industry.

Biomedical Applications:

Industrial Applications: The polymer is used in various industrial processes, including mining and drilling.

Mechanism of Action

The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to interact with negatively charged particles and surfaces. This interaction leads to the neutralization of charges and the aggregation of particles, facilitating their removal from solutions. The polymer’s molecular structure enables it to form strong bonds with various substrates, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as:

Poly(dimethylamine-CO-ethylenediamine-CO-epichlorohydrin): This compound has similar applications but includes ethylenediamine in its structure, which can enhance its chelating properties.

Poly(epichlorohydrin-dimethylamine): This polymer is also used as a flocculant and coagulant but may have different molecular weights and charge densities.

Poly(dimethylamine-CO-epichlorohydrin) is unique due to its specific molecular structure and the balance of hydrophilic and hydrophobic properties, making it highly effective in various applications.

Properties

CAS No. |

68609-88-1 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

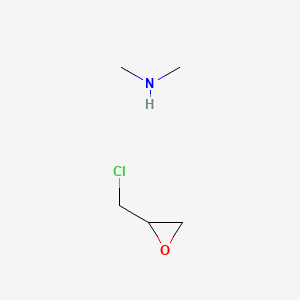

2-(chloromethyl)oxirane;N-methylmethanamine |

InChI |

InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |

InChI Key |

BUAXCDYBNXEWEB-UHFFFAOYSA-N |

Canonical SMILES |

CNC.C1C(O1)CCl |

Related CAS |

25988-97-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.